H-D-Arg(NO2)-OH

Descripción general

Descripción

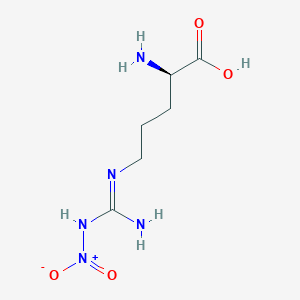

H-D-Arg(NO2)-OH, also known as D-Nitroarginine, is a derivative of the amino acid arginine. It is characterized by the presence of a nitro group (-NO2) attached to the guanidine group of arginine. This compound is primarily used in research settings to study the role of nitric oxide in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg(NO2)-OH typically involves the nitration of arginine. One common method is the reaction of arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The final product is often purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

H-D-Arg(NO2)-OH undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group, converting the compound back to arginine.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Nitrate derivatives of arginine.

Reduction: Arginine or its derivatives.

Substitution: Various substituted arginine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

H-D-Arg(NO2)-OH is widely used in scientific research due to its ability to modulate nitric oxide levels. Some key applications include:

Chemistry: Used as a reagent in the synthesis of other nitrogen-containing compounds.

Biology: Employed in studies of nitric oxide’s role in cellular signaling and immune response.

Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as cardiovascular diseases.

Industry: Utilized in the development of nitric oxide sensors and other analytical tools.

Mecanismo De Acción

H-D-Arg(NO2)-OH exerts its effects primarily by modulating the production of nitric oxide. The nitro group can be reduced to release nitric oxide, which then interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This modulation of nitric oxide levels can influence processes such as vasodilation, neurotransmission, and immune response.

Comparación Con Compuestos Similares

Similar Compounds

L-Nitroarginine: Another nitro derivative of arginine, but with the L-configuration.

N-Nitroarginine Methyl Ester (L-NAME): A widely used nitric oxide synthase inhibitor.

D-Nitroarginine Methyl Ester (D-NAME): Similar to L-NAME but with the D-configuration.

Uniqueness

H-D-Arg(NO2)-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the nitro group, which allows it to specifically modulate nitric oxide levels in biological systems. This makes it a valuable tool in research settings for studying the role of nitric oxide in various physiological and pathological processes.

Actividad Biológica

H-D-Arg(NO2)-OH, also known as Nitroarginine, is a derivative of the amino acid arginine that has garnered attention for its potential biological activities, particularly in the context of nitric oxide (NO) synthesis and arginase signaling. This article discusses its biological activity based on diverse research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by the presence of a nitro group on the arginine side chain, which influences its biological properties. It is primarily studied for its role in modulating nitric oxide synthase (NOS) activity and arginase (ARG) signaling pathways, both critical in various physiological and pathological processes.

The biological activity of this compound can be understood through its interaction with key enzymes:

- Nitric Oxide Synthase (NOS) : this compound acts as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO). This inhibition can lead to reduced NO production, impacting vascular function and immune response .

- Arginase (ARG) : By influencing ARG activity, this compound may shift the balance between NO production and polyamine synthesis. This is crucial in conditions such as chronic wounds where ARG plays a significant role in wound healing and inflammation .

Biological Activities

- Vasodilation : The inhibition of NO production by this compound may lead to altered vascular responses. Studies indicate that while NO is a vasodilator, its reduction can result in vasoconstriction under certain conditions .

- Wound Healing : Research indicates that modulation of ARG activity by this compound could enhance wound healing processes by regulating fibroblast function and macrophage activation .

- Antimicrobial Properties : The compound has shown potential antimicrobial effects, likely due to its influence on NO levels which are critical for immune defense mechanisms against pathogens .

Data Table: Biological Effects of this compound

Case Study 1: Wound Healing

In a study investigating chronic wound healing, the application of this compound was associated with improved healing rates. The modulation of ARG activity led to enhanced fibroblast proliferation and collagen deposition, critical for tissue repair .

Case Study 2: Cardiovascular Effects

Another study explored the cardiovascular implications of this compound in animal models. The findings suggested that while it inhibited NOS activity leading to reduced NO levels, it also resulted in compensatory mechanisms that affected vascular tone and blood pressure regulation .

Propiedades

IUPAC Name |

(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAUNPAHJZDYCK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216246 | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66036-77-9 | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066036779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.